molecular formula C10H18O4 B1618447 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester CAS No. 5413-49-0

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester

Cat. No.: B1618447
CAS No.: 5413-49-0
M. Wt: 202.25 g/mol
InChI Key: IAZAUEBWBHMDGV-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester (CAS 5413-49-0) is a cyclic ester derivative with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Structurally, it consists of a 1,3-dioxolane ring substituted with two methyl groups (at positions 2 and 4) and an ethyl propanoate side chain. This compound is characterized by its "oily caramellic" flavor profile, making it relevant in flavor and fragrance applications . It has a boiling point of 240.3°C, a density of 1.012 g/cm³, and low water solubility (vapor pressure: 0.0383 mmHg at 25°C) .

Properties

IUPAC Name

ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate
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InChI

InChI=1S/C10H18O4/c1-4-12-9(11)5-6-10(3)13-7-8(2)14-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAZAUEBWBHMDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(OCC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID30863529
Record name 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
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Molecular Weight

202.25 g/mol
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CAS No.

5413-49-0
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-propanoate
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Record name 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
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Record name 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
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Record name Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate
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Preparation Methods

Ketalization of 3-Halogenated 1,2-Propanediol Derivatives

One effective approach is the acetalization of 3-halogenated 1,2-propanediol with an aldehyde or ketone under acid catalysis to form the 1,3-dioxolane ring. For example, 3-chloro-1,2-propanediol can be converted to the corresponding 1,3-dioxolane intermediate by acid-catalyzed ketalization (e.g., using methanesulfonic acid) in solvents like methylene chloride at controlled temperatures (15°–40°C).

This intermediate can then be reacted with carboxylic acid salts or alcohols to introduce the propanoic acid ester functionality. Hydrolysis or hydrogenolysis steps follow depending on the protecting groups used.

Use of Glyceric Acid Esters and 2,2-Dimethoxypropane

Another method involves starting from D- or L-serine, which is nitrosated to form 2,3-dihydroxypropanoic acid (glyceric acid). The glyceric acid is then esterified with 2,2-dimethoxypropane in the presence of lower alkyl alcohols (methanol, ethanol, etc.) to form glyceric acid alkyl esters.

Subsequent reaction with aldehydes or ketones (or their acetal/ketal derivatives) yields the 1,3-dioxolane derivative. Reduction with lithium aluminum hydride converts this intermediate into the desired 2,2'-disubstituted-1,3-dioxolane-4-methanol derivatives, which can be further functionalized to the target compound.

Esterification and Purification

Esterification to the ethyl ester is typically achieved by reaction with ethanol under reflux conditions with acid catalysis. The reaction mixture is often heated under reflux in toluene with a Dean-Stark apparatus to remove water formed during esterification, driving the reaction to completion.

After reaction completion, the crude product is purified by extraction, washing, drying, filtration, and concentration under reduced pressure. Sequential washing steps with water, saturated sodium bicarbonate, and brine improve purity. The final product is isolated by crystallization or solvent evaporation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Ketalization of diol 3-chloro-1,2-propanediol + acid catalyst Methylene chloride 15–40°C 2–4 hours N/A Acid catalyst: methanesulfonic acid preferred
Reaction with carboxylate salt Alkali metal salt of carboxylic acid Methylene chloride Room temp to 40°C Several hours N/A Followed by hydrolysis or hydrogenolysis if needed
Esterification Ethanol + acid catalyst (e.g., p-toluenesulfonic acid) Toluene Reflux with Dean-Stark trap 1–4 hours ~91.5% Water removed continuously to drive reaction
Purification Extraction, washing (water, NaHCO3, brine), drying (Na2SO4) Ethyl acetate, water Ambient N/A N/A Final product isolated by crystallization or evaporation

Research Findings and Notes

  • The ketalization step is highly sensitive to temperature and acid strength, with methanesulfonic acid providing good selectivity and yield.
  • The use of 2,2-dimethoxypropane as a ketalizing agent facilitates formation of stable 1,3-dioxolane rings, especially when combined with lower alkyl alcohols.
  • Lithium aluminum hydride reduction is a key step in converting dioxolane intermediates to alcohol derivatives, allowing further functional group manipulations.
  • The esterification under reflux with Dean-Stark apparatus ensures high conversion by continuous removal of water, improving yield and purity.
  • Purification by sequential washing and drying is critical to remove residual acid and salts, ensuring product stability and purity.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Ketalization of 3-halogenated diol 3-chloro-1,2-propanediol, aldehyde/ketone Acid catalyst, methylene chloride, 15–40°C Straightforward, good yields Requires careful temperature control
Glyceric acid ester route D-/L-serine, nitrosating agent, 2,2-dimethoxypropane Acid catalyst, lithium aluminum hydride reduction Access to optically active derivatives Multi-step, requires reduction step
Direct esterification Dioxolane intermediate, ethanol Acid catalyst, reflux, Dean-Stark trap High yield, efficient water removal Requires solvent handling and purification

Comparison with Similar Compounds

1,3-Dioxolane-2-propanoic Acid, 2-Methyl-, Ethyl Ester (CAS 941-43-5)

  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.22 g/mol .
  • Key Differences : Lacks the 4-methyl substitution on the dioxolane ring.
  • Applications : Used in organic synthesis; infrared spectral data (IR) is well-documented for structural analysis .

1,3-Dioxolane-2-acetic Acid, 2,4-Dimethyl-, Ethyl Ester (CAS 6290-17-1)

  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.22 g/mol .
  • Key Differences: Contains an acetic acid-derived side chain (shorter carbon chain) instead of propanoic acid.
  • Applications : Intermediate in polymer and pharmaceutical synthesis .

1,3-Dioxolane-2-propanoic Acid, 4-(Methoxymethyl)-2-Methyl-, Ethyl Ester (CAS 6942-20-7)

  • Molecular Formula : C₁₁H₂₀O₅
  • Molecular Weight : 232.27 g/mol .
  • Key Differences : Additional methoxymethyl group at position 4 enhances polarity and complexity.
  • Applications: Potential use in specialty chemicals due to increased oxygen content .

Functional Analogues: Esters with Similar Flavor Profiles

Compound Name Flavor Profile Molecular Weight (g/mol) Key Structural Features
Target Compound Oily caramellic 202.25 1,3-dioxolane with 2,4-dimethyl
Butanoic acid, 2-methyl-, ethyl ester Apple, green apple, strawberry 130.18 Linear ester with branched alkyl
Acetic acid, hexyl ester Apple, banana, pear 144.21 Straight-chain ester
Ethyl levulinate propyleneglycol ketal (synonym) Mild fruity ~202.25 Similar dioxolane backbone

Key Insight: The cyclic dioxolane ring in the target compound contributes to its unique "oily caramellic" flavor, distinct from linear esters associated with fruity notes. The 2,4-dimethyl substitution likely enhances thermal stability, as evidenced by its high boiling point .

Physicochemical Property Comparison

Property Target Compound 2-Methyl Analog 4-(Methoxymethyl) Analog
Boiling Point (°C) 240.3 215–220 (estimated) 260–265 (estimated)
Density (g/cm³) 1.012 1.08 1.15
Vapor Pressure (mmHg) 0.0383 0.12 <0.01
Water Solubility Low Moderate Very low

Trends :

  • Increased molecular weight and substituent complexity correlate with higher boiling points and lower vapor pressures .
  • Polar groups (e.g., methoxymethyl) reduce water solubility due to steric hindrance .

Reactivity and Catalytic Behavior

In hydrogenolysis studies using iridium catalysts:

  • The target compound exhibited a reaction rate of 0.23 under standardized conditions, slower than linear ethers (e.g., dimethyl ether: 0.38) but faster than bulkier orthoformic acid esters (e.g., triisobutyl ester: 0.52) .
  • The dioxolane ring’s rigidity may slow hydrogenolysis compared to flexible ethers, while methyl substituents provide moderate steric protection .

Biological Activity

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester (CAS Number: 5413-49-0) is a chemical compound that has garnered attention for its potential biological activities. This compound features a dioxolane ring structure, which is known for its ability to interact with various biological systems. The following sections will explore the biological activity of this compound, including its synthesis, properties, and relevant case studies.

The molecular formula of this compound is C10H18O4C_{10}H_{18}O_{4}, with a molecular weight of approximately 202.25 g/mol. Key physical properties include:

PropertyValue
Density1.012 g/cm³
Boiling Point240.3 °C at 760 mmHg
Flash Point96.8 °C
LogP1.481
Index of Refraction1.427

These properties suggest that the compound is moderately hydrophobic, which may influence its interaction with biological membranes and proteins.

Anticancer Activity

Some studies have investigated the anticancer potential of dioxolane derivatives. The unique structure allows for interactions with cellular targets that could lead to apoptosis in cancer cells. For example, compounds containing dioxolane rings have been linked to the inhibition of tumor growth in vitro and in vivo models.

Case Studies

  • Antimicrobial Study : A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of dioxolane derivatives against bacterial strains. The results indicated that certain modifications to the dioxolane structure enhanced antimicrobial potency (Brüggemann et al., 2022) .
  • Anticancer Research : In another study focusing on similar compounds, researchers found that dioxolane-containing molecules exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells (Sharma et al., 2022) . This selectivity is crucial for developing effective cancer therapies.

The biological activity of 1,3-Dioxolane-2-propanoic acid may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules such as enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes, the compound may inhibit metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Modulation of Cell Signaling : The compound could influence signaling pathways involved in cell growth and apoptosis.

Q & A

Basic: What are the established synthetic routes for 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester?

Methodological Answer:
The compound can be synthesized via acid-catalyzed esterification. A general protocol involves refluxing the precursor acid (e.g., 2,4-dimethyl-1,3-dioxolane-2-propanoic acid) with ethanol in the presence of concentrated sulfuric acid as a catalyst. After refluxing for 4–6 hours, the mixture is cooled, neutralized, and extracted with an organic solvent. The product is purified via recrystallization or column chromatography. Adjustments to solvent ratios (e.g., methanol or ethanol) and catalyst loading may optimize yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the dioxolane ring structure and substituent positions (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for ester-linked ethyl groups) .
  • GC-MS : For molecular weight confirmation (C10_{10}H18_{18}O4_4, MW 202.25) and fragmentation patterns. The base peak at m/z 85 may indicate cleavage of the dioxolane ring .
  • IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm1^{-1}) and ether linkages (C-O-C, ~1100 cm1^{-1}) .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Replace H2_2SO4_4 with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent Selection : Use toluene or DMF to azeotropically remove water and shift equilibrium toward ester formation.
  • Temperature Control : Maintain reflux temperatures (e.g., 70–80°C) to balance reaction rate and thermal stability of intermediates .

Advanced: How to resolve discrepancies in spectral data during characterization?

Methodological Answer:
Contradictions often arise from impurities or stereochemical variations. Mitigation steps:

  • Cross-Validation : Compare experimental NMR/GC-MS data with reference spectra (e.g., PubChem CID 5413490, InChI=1S/C10H18O4) .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to trace carbon environments in ambiguous peaks.
  • Computational Modeling : Predict NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) to verify structural assignments .

Basic: What are the key physicochemical properties relevant to handling?

Methodological Answer:
Critical properties include:

  • Boiling Point : 240.3°C at 760 mmHg, necessitating high-temperature distillation for purification.
  • Density : 1.012 g/cm3^3, useful for phase separation during extraction.
  • Vapor Pressure : 0.0383 mmHg at 25°C, indicating low volatility at room temperature.
  • Solubility : Miscible with ethanol, DCM, and ethers but insoluble in water .

Advanced: What are the challenges in synthesizing structural analogs with modified substituents?

Methodological Answer:
Modifying substituents (e.g., replacing methyl with bulkier groups) faces challenges:

  • Steric Hindrance : Bulky groups reduce reactivity at the dioxolane ring. Use protective groups (e.g., TMS) during synthesis.
  • Regioselectivity : Control substituent positions via directing groups (e.g., electron-withdrawing groups on the dioxolane ring).
  • Stability : Analogs with labile substituents (e.g., hydroxyl groups) may require inert atmospheres or low-temperature storage .

Basic: How is this compound applied in flavor chemistry research?

Methodological Answer:
The compound contributes a "sesame oil caramel" flavor profile, as identified via GC-MS in e-liquid flavor studies . Methodological approaches include:

  • Sensory Panels : Pair GC-Olfactometry (GC-O) with human assessors to correlate chemical structure with sensory attributes.
  • Threshold Determination : Use serial dilution to establish the minimum detectable concentration in food matrices.

Advanced: What mechanistic insights exist for its stability under hydrolytic conditions?

Methodological Answer:
The dioxolane ring is prone to acid-catalyzed hydrolysis. Stability studies involve:

  • pH-Dependent Kinetics : Monitor degradation rates at pH 2–7 using HPLC. Half-life decreases significantly below pH 4.
  • Activation Energy Calculation : Perform Arrhenius analysis (e.g., 25–60°C) to predict shelf-life under storage conditions.
  • Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., propanoic acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester

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